molecular formula C15H16N2 B13381593 N-benzo[cd]indol-2-yl-N-isobutylamine

N-benzo[cd]indol-2-yl-N-isobutylamine

Cat. No.: B13381593
M. Wt: 224.30 g/mol
InChI Key: IMGHWABIBDILMK-UHFFFAOYSA-N
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Description

N-benzo[cd]indol-2-yl-N-isobutylamine (CAS 102146-84-9) is a chemical compound with the molecular formula C15H16N2 and a molecular weight of 224.3 g/mol. This research chemical is characterized by a melting point of 158-160 °C and is supplied for laboratory and research applications only. It is strictly not intended for diagnostic, therapeutic, or personal use. The benzo[cd]indole scaffold is a significant structure in medicinal chemistry and is found in compounds with diverse biological activities. Recent scientific literature highlights derivatives of this scaffold as valuable tools in cancer research, particularly for investigating mechanisms such as the inhibition of the Hedgehog signaling pathway, which is a promising target in oncology . Other research explores related conjugates that demonstrate potential for targeting lysosomes, inducing autophagy and apoptosis, and inhibiting cancer cell migration, suggesting the scaffold's utility in developing anti-metastatic agents and cellular imaging probes . Researchers investigating BET bromodomain inhibitors, epigenetic modulators, or novel chemotypes for cancer therapy may find this compound of particular interest. For specific sample requests, technical data, or pricing, please contact us directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N-(2-methylpropyl)-1H-benzo[cd]indol-2-imine

InChI

InChI=1S/C15H16N2/c1-10(2)9-16-15-12-7-3-5-11-6-4-8-13(17-15)14(11)12/h3-8,10H,9H2,1-2H3,(H,16,17)

InChI Key

IMGHWABIBDILMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C1C2=CC=CC3=C2C(=CC=C3)N1

Origin of Product

United States

Contextualization Within Fused Indole System Chemistry

The core of N-benzo[cd]indol-2-yl-N-isobutylamine is the benzo[cd]indole (B15494331) system, a polycyclic aromatic compound featuring a benzene (B151609) ring fused to an indole (B1671886) moiety. smolecule.com Indole and its derivatives are celebrated as "privileged scaffolds" in medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and biologically active molecules. rsc.orgnih.gov The fusion of an additional benzene ring to the indole core, as seen in the benzo[cd]indole structure, creates a more extended and planar π-conjugated system. rsc.org This extended conjugation often leads to unique photophysical properties, making such systems valuable in the development of dyes and materials for organic electronics, such as organic light-emitting diodes (OLEDs). smolecule.comrsc.org

From a medicinal chemistry perspective, the benzo[cd]indole framework is a significant pharmacophore. nih.gov Derivatives of benzo[cd]indol-2(1H)-one, a closely related structure, have been investigated for a range of therapeutic applications, including as anticancer agents that can target lysosomes and inhibit metastasis. nih.govnih.govfrontiersin.org These compounds have also been identified as inhibitors of the Hedgehog signaling pathway and as BET bromodomain inhibitors, both of which are important targets in cancer therapy. sci-hub.senih.gov The rigid, planar structure of the benzo[cd]indole system allows it to effectively interact with biological macromolecules, making it a promising starting point for the design of new therapeutic agents. ontosight.ai

Significance of N Alkyl Substituted Heterocyclic Amine Architectures

The second key structural feature of N-benzo[cd]indol-2-yl-N-isobutylamine is the N-isobutylamine group attached to the heterocyclic core. N-alkylation of amines is a fundamental transformation in organic synthesis, and the resulting N-alkyl substituted amines are crucial intermediates and final products in the pharmaceutical and agrochemical industries. acs.orgnih.gov The introduction of an alkyl group, such as isobutylamine (B53898), can significantly modulate the physicochemical properties of the parent molecule. wikipedia.org

Specifically, the N-alkyl group can influence:

Solubility: The isobutyl group can enhance the lipophilicity of the molecule, which can affect its solubility in both aqueous and organic media, a critical factor for drug delivery and formulation.

Basicity: The nitrogen atom in the amine group is basic, and the nature of the alkyl substituent can fine-tune this basicity, which in turn can affect how the molecule interacts with biological targets.

Steric Hindrance: The branched isobutyl group provides steric bulk, which can influence the molecule's conformational preferences and its ability to bind to specific receptors or enzyme active sites. acs.org

Pharmacokinetics: The presence and nature of N-alkyl substituents can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis of N-alkyl substituted heterocyclic amines can be achieved through various methods, including reductive amination and transition-metal-catalyzed N-alkylation reactions. acs.orgnih.govresearchgate.net These methods offer pathways to a diverse range of substituted amines with tailored properties for specific applications. openmedicinalchemistryjournal.com

Foundational Research Gaps and Motivations for Investigation of N Benzo Cd Indol 2 Yl N Isobutylamine

Despite the well-established importance of both the benzo[cd]indole (B15494331) core and N-alkyl substituted amine architectures, there is a notable lack of specific research on N-benzo[cd]indol-2-yl-N-isobutylamine. A search of the chemical literature reveals basic information such as its CAS number (102146-84-9), molecular formula (C15H16N2), and molecular weight (224.3 g/mol ), but detailed studies on its synthesis, characterization, and potential applications are conspicuously absent. chemicalbook.com

This lack of dedicated research presents a significant opportunity for investigation. The primary motivations for exploring this particular compound are multifaceted and include:

Exploring Novel Biological Activity: Given that derivatives of the benzo[cd]indole scaffold have shown promise as anticancer agents, it is plausible that this compound could exhibit interesting biological properties. nih.govnih.govfrontiersin.org The specific N-isobutylamine substituent could confer a unique pharmacological profile, potentially leading to new therapeutic leads.

Developing New Synthetic Methodologies: The synthesis of 2-substituted benzo[cd]indoles can be a synthetic challenge. mdpi.comnih.gov Developing efficient and selective methods for the synthesis of this compound would be a valuable contribution to the field of heterocyclic chemistry. Recent advances in copper-catalyzed and organolithium-based approaches for the synthesis of benzo[cd]indole derivatives provide a starting point for such investigations. nih.govresearchgate.net

Investigating Structure-Property Relationships: A systematic study of this compound and its analogues would provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. nih.gov Understanding how the N-isobutylamine group influences the electronic and steric properties of the benzo[cd]indole core could guide the design of new molecules with optimized properties for specific applications, from medicinal chemistry to materials science. rsc.orgresearchgate.net

Data Tables

Table 1: Chemical Identity of this compound

PropertyValueSource
CAS Number 102146-84-9 chemicalbook.com
Molecular Formula C15H16N2 chemicalbook.com
Molecular Weight 224.3 g/mol chemicalbook.com
Synonyms Benz[cd]indol-2-amine, N-(2-methylpropyl)- chemicalbook.com

Table 2: Related Benzo[cd]indole Structures and Their Investigated Applications

Compound ClassInvestigated Application
Benzo[cd]indol-2(1H)-onesAnticancer agents, Autophagy inhibitors, BET bromodomain inhibitors, Hedgehog pathway inhibitors
Benzo[cd]indolenyl cyanine (B1664457) dyesNear-infrared (NIR) absorbing films
Polyamine conjugates of benzo[cd]indol-2(1H)-oneLysosome-targeted antimetastatic agents

Computational Chemistry and Theoretical Studies of N Benzo Cd Indol 2 Yl N Isobutylamine

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic behavior of N-benzo[cd]indol-2-yl-N-isobutylamine is largely dictated by the distribution of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical in determining the molecule's chemical reactivity and its photophysical properties.

For conjugated systems like benzo[cd]indoles, the HOMO is typically a π-orbital delocalized across the aromatic framework, while the LUMO is a corresponding π*-antibonding orbital. The introduction of an N-isobutylamine group at the 2-position is expected to influence the electronic structure. The nitrogen atom of the isobutylamine (B53898) group possesses a lone pair of electrons which can participate in conjugation with the π-system of the benzo[cd]indole (B15494331) ring, thereby raising the energy of the HOMO. This effect generally leads to a smaller HOMO-LUMO gap, which can result in a red-shift in the UV-Vis absorption spectrum compared to the unsubstituted parent compound.

Computational methods like Density Functional Theory (DFT) are commonly employed to calculate the energies and visualize the distribution of these orbitals. For related indole (B1671886) derivatives, DFT calculations have shown that the HOMO is primarily located on the indole ring system, while the LUMO is also distributed across the aromatic core. It is anticipated that for this compound, the HOMO would show significant electron density on the benzo[cd]indole moiety and the adjacent nitrogen atom of the isobutylamine group, while the LUMO would be predominantly located on the fused aromatic rings.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound based on Analogous Compounds

PropertyExpected CharacteristicInfluence of Isobutylamine Group
HOMO Energy Relatively highIncreased due to electron donation from the nitrogen lone pair.
LUMO Energy Lowered relative to vacuumLess affected than the HOMO by the alkylamine substituent.
HOMO-LUMO Gap Moderate to smallDecreased, leading to potential absorption at longer wavelengths.
HOMO Distribution Delocalized over the benzo[cd]indole ring and the amine nitrogen.The nitrogen atom of the isobutylamine group will contribute significantly.
LUMO Distribution Delocalized over the benzo[cd]indole aromatic system.Minimal direct contribution from the isobutyl group.

Molecular Geometry Optimization and Conformational Landscape Exploration (e.g., DFT Calculations)

The three-dimensional structure and conformational flexibility of this compound can be thoroughly investigated using computational geometry optimization. DFT calculations, often with a suitable basis set such as 6-31G(d,p), are a standard method for determining the most stable conformation (the global minimum on the potential energy surface) and identifying other low-energy conformers.

The geometry of the benzo[cd]indole core is expected to be largely planar due to its aromatic nature. The key conformational variables will be the torsion angles around the C-N and N-C bonds of the N-isobutylamine substituent. Rotation around the bond connecting the isobutyl group to the nitrogen atom will likely lead to several stable conformers. The relative energies of these conformers would be influenced by steric hindrance between the isobutyl group and the benzo[cd]indole ring system.

A conformational search, followed by geometry optimization of the resulting structures, would reveal the preferred spatial arrangement of the isobutylamine group relative to the planar benzo[cd]indole core. It is plausible that the lowest energy conformer would adopt a staggered arrangement to minimize steric clashes.

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide significant insights into the chemical reactivity of this compound. The distribution of the FMOs is a primary indicator of reactivity. The HOMO, being the orbital containing the most available electrons, suggests sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions prone to nucleophilic attack. For this molecule, the high electron density on the benzo[cd]indole ring system and the nitrogen of the amine group, as indicated by the likely HOMO distribution, would be the most probable sites for electrophilic reactions.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. These maps visualize the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (nucleophilic sites) and blue regions indicating electron-poor areas (electrophilic sites). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the isobutylamine group and over the π-system of the aromatic rings, making these areas attractive to electrophiles.

Furthermore, computational methods can be used to model reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, the mechanism of electrophilic aromatic substitution on the benzo[cd]indole ring could be elucidated through such computational studies.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR) and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties of this compound, which can be invaluable for its characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts for the protons and carbons of the benzo[cd]indole core would be characteristic of a fused aromatic system. The protons and carbons of the isobutyl group would exhibit shifts typical for an alkylamine substituent. These theoretical spectra can aid in the assignment of experimental NMR data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. The calculations would likely predict strong π-π* transitions in the UV region, characteristic of the benzo[cd]indole chromophore. As mentioned earlier, the presence of the electron-donating N-isobutylamine group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzo[cd]indole.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. The resulting theoretical IR spectrum would show characteristic peaks for the C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic rings, and C-N stretching vibrations. These predicted frequencies, when scaled appropriately, can be compared with experimental IR spectra to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds

Spectroscopic TechniquePredicted Features
¹H NMR Aromatic protons in the 7-8 ppm range; Aliphatic protons of the isobutyl group in the 1-4 ppm range.
¹³C NMR Aromatic carbons in the 110-150 ppm range; Aliphatic carbons of the isobutyl group in the 20-60 ppm range.
UV-Vis Strong absorption bands in the UV region, potentially extending into the visible depending on the exact HOMO-LUMO gap.
IR C-H stretching (aromatic) ~3000-3100 cm⁻¹; C-H stretching (aliphatic) ~2850-2960 cm⁻¹; C=C stretching (aromatic) ~1450-1600 cm⁻¹; C-N stretching ~1200-1350 cm⁻¹.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

Computational methods can be used to study the non-covalent interactions that this compound may engage in. The nitrogen atom of the isobutylamine group can act as a hydrogen bond acceptor. If a suitable hydrogen bond donor is present, this interaction could play a significant role in the molecule's solid-state packing or its interactions with biological macromolecules.

Van der Waals forces, particularly π-π stacking interactions between the planar benzo[cd]indole ring systems of adjacent molecules, are also expected to be important. These interactions are crucial in determining the crystal structure and can influence the material's bulk properties. Computational analysis of molecular dimers or larger clusters can quantify the strength and geometry of these intermolecular interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature of these non-covalent bonds. The isobutyl group, being flexible and non-polar, will primarily engage in weaker van der Waals interactions.

Reactivity and Chemical Transformations of N Benzo Cd Indol 2 Yl N Isobutylamine

Modifications at the Benzo[cd]indole (B15494331) Core of N-benzo[cd]indol-2-yl-N-isobutylamine

The reactivity of the benzo[cd]indole core is analogous to that of indole (B1671886), characterized by a high propensity for electrophilic substitution and the ability to participate in various cycloaddition and annulation reactions. The presence of the N-isobutylamine group at the C2 position will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

The benzo[cd]indole nucleus, like indole, is highly activated towards electrophilic aromatic substitution (EAS). In typical indoles, the C3 position is the most nucleophilic and therefore the primary site of attack for electrophiles. stackexchange.com For the benzo[cd]indole system in this compound, the C2 position is already substituted. Consequently, electrophilic attack is expected to occur at other positions on the heterocyclic or benzene (B151609) portion of the molecule. The precise location will be directed by the combined electronic effects of the fused rings and the existing amino substituent.

Common electrophilic substitution reactions applicable to the benzo[cd]indole core include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents. For instance, green halogenation methods using oxone-halide systems have been developed for indoles, allowing for selective C2 or C3 halogenation depending on the nitrogen protecting group. nih.gov Similar principles would apply to the benzo[cd]indole core, likely favoring substitution on the electron-rich positions of the benzene ring portion.

Nitration: The introduction of a nitro group (NO₂) is typically performed with nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to avoid oxidation of the electron-rich ring. Studies on electronegatively substituted indoles show that nitration can lead to various dinitro-isomers, indicating that multiple sites are susceptible to attack. umn.edu

Sulfonation: This reaction involves treatment with sulfuric acid or other sulfonating agents to install a sulfonic acid group (-SO₃H) on the aromatic ring.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, respectively, using acyl halides/anhydrides or alkyl halides in the presence of a Lewis acid catalyst.

The N-isobutylamine group at C2, being an electron-donating group, will further activate the ring system towards electrophilic attack, though its steric bulk may influence the regiochemical outcome.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on the unsubstituted, electron-rich benzo[cd]indole core is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring. However, substitution reactions can occur at the C2 position if a suitable leaving group is present.

A notable method for synthesizing 2-substituted benzo[cd]indoles involves an intramolecular nucleophilic aromatic substitution. This process starts with 1-halo-8-lithionaphthalenes reacting with nitriles. d-nb.infouni-regensburg.denih.gov The intermediate formed undergoes a facile cyclization where the nitrogen atom displaces the halogen at the peri-position of the naphthalene (B1677914) core to form the benzo[cd]indole ring. d-nb.infonih.govspbu.ru This highlights the feasibility of nucleophilic displacement at the positions flanking the nitrogen atom during the ring's formation.

For a pre-formed this compound, direct nucleophilic attack on the carbon framework is unlikely. However, if other positions on the ring were functionalized with good leaving groups (e.g., a halogen introduced via electrophilic substitution), subsequent nucleophilic substitution at those sites could be possible, particularly if activated by other substituents. For example, studies on 1-methoxyindole-3-carbaldehyde (B1618907) show it to be a versatile substrate for nucleophilic substitution at the C2 position with various nucleophiles. semanticscholar.orgnii.ac.jp

Oxidation and Reduction Chemistry

The electron-rich nature of the benzo[cd]indole system makes it susceptible to oxidation. The specific outcome depends on the oxidant used and the reaction conditions. Strong oxidizing agents can lead to ring-opening or polymerization, while milder reagents may result in the formation of oxo-derivatives, such as benzo[cd]indol-2(1H)-ones. nih.gov The synthesis of these "BIO" scaffolds is of significant interest for pharmaceutical applications. nih.gov

Reduction of the benzo[cd]indole core can also be achieved. Catalytic hydrogenation (e.g., using H₂/Pd) can reduce the pyrrole (B145914) ring or, under more forcing conditions, the benzene ring as well. Chemical reducing agents can also be employed to achieve selective reductions. The specific products would depend on the substrate and the reaction conditions.

Cycloaddition and Annulation Reactions

The benzo[cd]indole nucleus can participate as a π-system in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic structures. acs.org Depending on the dienophile, the indole moiety can act as the diene component. These reactions are powerful tools for building fused-ring systems. For example, 2-vinylpyrroles, which share structural similarity, readily undergo Diels-Alder reactions with maleimides to furnish fused polycyclic systems. beilstein-journals.org

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key transformation. Cascade annulation reactions have been developed to synthesize fused hydrobenzo[c,d]indoles, demonstrating the utility of the benzo[cd]indole framework in constructing complex heterocyclic architectures. nih.govresearchgate.net Other strategies include NBS-induced intramolecular annulation of indole derivatives to create fused and spirocyclic indolines. rsc.org Redox-neutral annulation cascades involving indoles and aminobenzaldehydes have also been reported to produce polycyclic azepinoindoles. acs.org

Transformations Involving the N-Isobutylamine Group of this compound

The N-isobutylamine group attached to the C2 position of the benzo[cd]indole core is a secondary amine. This functional group is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Functionalization of the Amine Nitrogen (e.g., Acylation, Sulfonylation)

The lone pair of electrons on the nitrogen atom of the N-isobutylamine group makes it nucleophilic and basic, enabling reactions with a wide range of electrophiles.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This transformation converts the secondary amine into an amide. The use of stable thioesters as an acyl source also provides a mild and chemoselective method for the N-acylation of indoles and related heterocycles. nih.gov This reaction is fundamental in peptide synthesis and for modifying the properties of amine-containing molecules.

Sulfonylation: The reaction of the secondary amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) yields a sulfonamide. cbijournal.com Sulfonamides are a crucial class of compounds in medicinal chemistry. cbijournal.comnih.gov The synthesis is typically a straightforward coupling between the amine and the sulfonyl chloride. cbijournal.com Modern methods also allow for the conversion of primary sulfonamides into sulfonyl chlorides, which can then react with various nucleophiles, including secondary amines, to form more complex sulfonamides. researchgate.netnih.gov

Table 1: Representative Reactions of the Benzo[cd]indole Core and N-Isobutylamine Group

SectionReaction TypeDescriptionTypical ReagentsExpected Product Type
5.1.1Electrophilic Aromatic SubstitutionSubstitution of an atom (usually H) on the aromatic ring by an electrophile.Br₂, HNO₃/H₂SO₄, SO₃, RCOCl/AlCl₃Halogenated, nitrated, or acylated benzo[cd]indole derivatives.
5.1.2Nucleophilic SubstitutionDisplacement of a leaving group from an activated ring by a nucleophile.NaN₃, NaCN, R₂NH on a halogenated precursor.Azido, cyano, or amino-substituted benzo[cd]indoles.
5.1.3OxidationIntroduction of oxygen or removal of hydrogen from the core structure.m-CPBA, O₂, KMnO₄Benzo[cd]indol-2(1H)-ones or ring-opened products.
5.1.4Cycloaddition[4+2] Diels-Alder reaction where the indole system acts as a diene.Maleic anhydride, dimethyl acetylenedicarboxylate.Fused polycyclic indole derivatives.
5.2.1AcylationReaction at the amine nitrogen to form an amide.Acetyl chloride, acetic anhydride, thioesters.N-acyl-N-isobutyl-benzo[cd]indol-2-amine.
5.2.1SulfonylationReaction at the amine nitrogen to form a sulfonamide.Tosyl chloride, mesyl chloride in the presence of a base.N-sulfonyl-N-isobutyl-benzo[cd]indol-2-amine.

Derivatization via the Isobutyl Moiety

While direct experimental data on the derivatization of this compound at the isobutyl group is not extensively documented, the reactivity of analogous N-alkyl-N-aryl amines provides a basis for predicting potential transformations. The isobutyl group offers several sites for functionalization, primarily the C-H bonds.

Recent advances in C-H functionalization allow for the selective modification of alkyl groups in complex molecules. For instance, site-selective α-C–H functionalization of trialkylamines has been achieved through reversible hydrogen atom transfer (HAT) catalysis. nih.gov This methodology could potentially be applied to this compound to introduce new functional groups at the carbon atom adjacent to the nitrogen.

The derivatization of amines is also a common strategy to enhance their analytical detection or to modify their properties. A variety of reagents are used for the derivatization of primary and secondary amines, which could potentially be adapted for the functionalization of the isobutyl moiety after a hypothetical dealkylation to a primary or secondary amine. mdpi.com

Below is a table of potential derivatization reactions applicable to the isobutyl moiety, based on general reactivity of N-alkylamines.

Reaction Type Reagent/Catalyst Potential Product Notes
α-C-H AlkylationThiol catalyst, electron-deficient olefinN-benzo[cd]indol-2-yl-N-(1-functionalized-2-methylpropyl)amineBased on reversible HAT-catalysis for selective alkylation of N-alkylamines. nih.gov
HydroxylationP450 monooxygenases or chemical oxidantsN-benzo[cd]indol-2-yl-N-(1-hydroxy-2-methylpropyl)amineBiocatalytic or chemical oxidation can introduce hydroxyl groups at activated C-H bonds.
HalogenationN-Halosuccinimide (NBS, NCS)N-benzo[cd]indol-2-yl-N-(1-halo-2-methylpropyl)amineRadical halogenation can occur at the tertiary C-H bond of the isobutyl group.

Selective Cleavage Reactions

The selective cleavage of the N-isobutyl bond in this compound would yield the corresponding 2-aminobenzo[cd]indole, a valuable synthetic intermediate. The cleavage of C-N bonds in tertiary amines can be influenced by the nature of the alkyl groups.

Studies on the palladium-catalyzed C(sp³)–N bond cleavage of N,N-dialkyl tertiary amines have shown that the cleavage of larger alkyl groups can be favored via an SN1 pathway. bohrium.comresearchgate.net This suggests that the isobutyl group, being larger than a methyl or ethyl group, could be selectively cleaved under specific catalytic conditions. bohrium.comresearchgate.net The stability of the resulting isobutyl carbocation would facilitate this process.

Another approach for C-N bond cleavage involves the use of activating groups. For instance, the cleavage of C-N bonds in tertiary sulfonamides substituted with p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB) groups occurs selectively in the presence of a catalytic amount of Bi(OTf)₃. nih.gov While the isobutyl group is not an activating group in the same sense, this highlights the potential for developing catalytic systems for selective dealkylation.

The table below summarizes potential conditions for the selective cleavage of the N-isobutyl bond.

Cleavage Method Reagent/Catalyst Product Mechanism/Principle
Palladium-Catalyzed CleavagePd(0) catalyst2-Aminobenzo[cd]indoleFavors cleavage of larger alkyl groups via an SN1 pathway. bohrium.comresearchgate.net
Acid-Catalyzed CleavageStrong acid (e.g., HBr, HI)2-Aminobenzo[cd]indoleProtonation of the nitrogen followed by nucleophilic attack on the isobutyl group.
Oxidative CleavageOxidizing agents (e.g., DDQ, CAN)2-Aminobenzo[cd]indoleGenerally requires an activating group, but could be explored. nih.gov

Catalyst-Mediated Reactions and Ligand Applications

The benzo[cd]indole scaffold is present in numerous biologically active compounds and has been explored in materials science. d-nb.inforsc.org The nitrogen atom at the 2-position of this compound can act as a coordination site for metal ions, suggesting its potential application as a ligand in transition metal catalysis.

While the specific use of this compound as a ligand has not been reported, related indole and benzo[g]indole-based Schiff base ligands have been successfully used to form transition metal complexes with applications in catalysis and antimicrobial studies. researchgate.netrsc.org The electronic properties of the benzo[cd]indole ring system can be tuned by substituents, which in turn would modulate the coordination properties of the nitrogen atom and the catalytic activity of the resulting metal complex.

The development of novel ligands is crucial for advancing transition-metal-catalyzed photoreactions. chiba-u.jp The unique electronic and steric environment provided by the this compound scaffold could lead to new catalytic reactivities. For example, palladium-catalyzed reactions are widely used for C-C and C-N bond formation, and the efficiency of these reactions is highly dependent on the nature of the ligand. acs.org

The potential catalytic applications are summarized in the table below.

Catalytic Application Metal Center Potential Reaction Rationale
Cross-Coupling ReactionsPalladium, CopperSuzuki, Heck, Buchwald-HartwigIndole-based ligands are known to be effective in these reactions. rsc.org
HydrogenationRhodium, RutheniumAsymmetric hydrogenation of olefinsThe chiral environment could be introduced via modification of the isobutyl group.
Photoredox CatalysisIridium, RutheniumRedox-neutral transformationsThe extended π-system of the benzo[cd]indole core could participate in photoinduced electron transfer. chiba-u.jp

Structure Reactivity/interaction Relationship Studies Srirs of N Benzo Cd Indol 2 Yl N Isobutylamine and Its Analogs

Influence of N-Substitution on the Electronic and Steric Properties of the Benzo[cd]indole (B15494331) System

The introduction of an N-isobutylamine substituent at the 2-position of the benzo[cd]indole core significantly modifies the electronic and steric landscape of the parent heterocycle. The nitrogen atom of the indole (B1671886) ring is acidic and participates in N-substitution reactions, which makes the indole scaffold versatile for creating bioactive molecules.

Electronic Effects:

Computational studies on substituted indoles have shown that while in-plane adjacent groups can increase the electron density of the indole ring, out-of-plane long substituent groups have a minor effect. chemrxiv.org In the case of N-benzo[cd]indol-2-yl-N-isobutylamine, the isobutyl group would likely adopt a conformation that minimizes steric hindrance, potentially placing it out of the plane of the benzo[cd]indole ring and thus having a more subtle electronic influence.

Steric Effects:

The isobutyl group introduces significant steric bulk in the vicinity of the 2-position of the benzo[cd]indole system. This steric hindrance can play a crucial role in dictating the molecule's binding selectivity. It can prevent non-specific binding by sterically clashing with amino acid residues in unintended binding pockets while allowing for a more precise fit in the target binding site. The branched nature of the isobutyl group creates a defined three-dimensional shape that can be critical for molecular recognition.

Research on other N-substituted systems has demonstrated that steric effects of bulky substituents can noticeably affect the equilibrium geometry of ring systems by increasing their conformational flexibility. researchgate.net This suggests that the isobutyl group on the benzo[cd]indole scaffold could influence the planarity of the ring system, which in turn would affect its stacking interactions with aromatic residues in a biological target.

A comparative analysis of the electronic and steric effects of various N-substituents on a hypothetical benzo[cd]indole core is presented in the table below.

SubstituentElectronic EffectSteric Hindrance
-HNeutralMinimal
-CH3 (Methyl)Weakly electron-donatingLow
-CH2CH3 (Ethyl)Weakly electron-donatingModerate
-CH(CH3)2 (Isopropyl)Moderately electron-donatingHigh
-CH2CH(CH3)2 (Isobutyl) Weakly electron-donating Moderate-High
-C(CH3)3 (tert-Butyl)Moderately electron-donatingVery High

Steric and Electronic Effects of the Isobutyl Group on Chemical Reactivity and Molecular Recognition

The isobutyl group, with its specific steric and electronic profile, imparts distinct properties to this compound that are critical for its chemical reactivity and its ability to be recognized by biological macromolecules.

Chemical Reactivity:

The electron-donating nature of the isobutyl group, although modest, can influence the nucleophilicity of the exocyclic nitrogen atom. This can affect the molecule's reactivity in reactions such as alkylation or acylation at this position. The steric bulk of the isobutyl group will also play a significant role in its chemical reactivity, potentially shielding the nitrogen atom from attack by bulky reagents.

Molecular Recognition:

The branched structure of the isobutyl group provides a level of rigidity that can be advantageous for binding. Compared to a linear butyl chain, the isobutyl group has a more defined conformation, which can reduce the entropic penalty upon binding to a receptor. The combination of its steric bulk and hydrophobicity makes the isobutyl group a critical determinant in the molecular recognition profile of this compound.

The table below summarizes the potential interactions of the isobutyl group in a hypothetical binding site.

Interaction TypePotential Contribution of the Isobutyl Group
Van der WaalsHigh, due to its size and surface area.
HydrophobicHigh, due to its nonpolar alkyl nature.
Steric GuidanceHigh, directs the orientation of the molecule in the binding pocket.
Shape ComplementarityHigh, the branched structure can fit into specific pockets.

Conformational Flexibility and Its Impact on Hypothetical Molecular Interactions

The conformational flexibility of this compound is primarily centered around the rotatable bonds of the N-isobutylamine side chain. The molecule's ability to adopt different conformations is a key factor in its ability to adapt to the topology of a binding site and establish favorable interactions.

The key rotatable bonds are the C(indole)-N bond and the N-C(isobutyl) bond. Rotation around these bonds will alter the spatial orientation of the isobutyl group relative to the planar benzo[cd]indole ring system. This flexibility allows the molecule to explore a range of conformations, some of which will be more energetically favorable for binding than others.

Studies on similar N-alkylated indole derivatives have shown that steric effects can lead to the existence of different rotamers (rotational isomers). researchgate.net For this compound, it is plausible that different low-energy conformations exist, and the equilibrium between these conformers could be influenced by the environment (e.g., solvent polarity, presence of a binding site).

The impact of this conformational flexibility on hypothetical molecular interactions is significant. A flexible ligand can adapt its shape to fit into a binding pocket, a concept known as "induced fit." This can lead to a higher binding affinity than would be predicted from a rigid "lock-and-key" model. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding. The isobutyl group, with its moderate flexibility, likely strikes a balance between these two extremes.

Theoretical Ligand Design Principles Based on the this compound Scaffold

The this compound scaffold serves as a promising starting point for the design of new ligands with tailored properties. mdpi.com Several theoretical principles can be applied to guide the optimization of this scaffold for a specific biological target.

Structure-Activity Relationship (SAR) Guided Modifications:

A systematic exploration of the structure-activity relationships is a cornerstone of ligand design. Based on the this compound scaffold, medicinal chemists can synthesize and test a library of analogs to probe the importance of different structural features.

Key modifications could include:

Varying the N-alkyl substituent: Replacing the isobutyl group with other alkyl or aryl groups of varying size, shape, and polarity can help to map the steric and electronic requirements of the binding pocket.

Substitution on the benzo[cd]indole ring: Introducing substituents at different positions on the aromatic ring system can modulate the electronic properties of the scaffold and introduce new interaction points (e.g., hydrogen bond donors or acceptors).

Isosteric replacements: Replacing parts of the molecule with groups that have similar steric and electronic properties can lead to improved pharmacokinetic or pharmacodynamic properties.

Computational Modeling and Docking:

In silico methods such as molecular docking can be used to predict the binding mode of this compound and its analogs to a target protein of known structure. These studies can provide valuable insights into the key interactions that drive binding and can help to prioritize the synthesis of new compounds.

Pharmacophore Modeling:

If the structure of the target protein is unknown, a pharmacophore model can be developed based on a set of known active ligands. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrophobic groups, hydrogen bond donors/acceptors) that are required for biological activity. The this compound scaffold can then be used as a template to design new molecules that fit the pharmacophore model.

The table below outlines some potential design strategies based on this scaffold.

Design StrategyRationaleExample Modification
Enhance Hydrophobic InteractionsTo increase binding affinity in a hydrophobic pocket.Replace isobutyl with a larger alkyl group (e.g., isopentyl).
Introduce Hydrogen BondingTo add specificity and increase binding affinity.Add a hydroxyl or amino group to the benzo[cd]indole ring.
Modulate Electronic PropertiesTo optimize electrostatic interactions.Introduce electron-withdrawing or electron-donating groups on the ring.
Improve Metabolic StabilityTo increase the in vivo half-life.Introduce fluorine atoms at metabolically labile positions.

By applying these theoretical ligand design principles, the this compound scaffold can be systematically optimized to generate new and potent ligands for a variety of biological targets.

Applications and Functional Exploration of N Benzo Cd Indol 2 Yl N Isobutylamine in Chemical Sciences

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The benzo[cd]indole (B15494331) nucleus is a valuable scaffold in organic synthesis, serving as a precursor to a variety of more complex molecules. Derivatives of benzo[cd]indole are recognized for their utility in the construction of compounds with interesting biological and optical properties. researchgate.net

Recent synthetic methodologies have focused on the efficient construction of the benzo[cd]indole framework. For instance, a palladium-catalyzed reaction has been developed for the synthesis of benz[c,d]indol-2-imines from 8-halo-1-naphthylamines and isocyanides. acs.org This approach highlights the reactivity of the peri-positions of the naphthalene (B1677914) precursor and provides a route to 2-functionalized benzo[cd]indoles. Another innovative method involves a copper-catalyzed one-step synthesis of polysubstituted benzo[cd]indoles from 8-alkynyl-1-naphthylamine derivatives. researchgate.net This reaction proceeds through a stereoselective intramolecular trans-addition and a nucleophilic aromatic substitution. researchgate.net

Furthermore, a transition-metal-free approach utilizing organolithium reagents has been established for the synthesis of 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes and nitriles. nih.gov These synthetic advancements underscore the adaptability of the benzo[cd]indole core for the introduction of various substituents, including amino groups that could be further elaborated.

While a direct synthesis for N-benzo[cd]indol-2-yl-N-isobutylamine is not detailed in the reviewed literature, the synthesis of related 2,6-diaminobenz[cd]indoles has been achieved from the corresponding lactams. This involves conversion to a thiolactam, methylation, and subsequent displacement with an amine. researchgate.net This suggests that this compound could potentially be synthesized and serve as a key intermediate for creating more complex molecules with tailored properties.

Table 1: Synthetic Approaches to Benzo[cd]indole Derivatives

MethodPrecursorsCatalyst/ReagentsKey Features
Palladium-Catalyzed Coupling8-halo-1-naphthylamines, isocyanidesPalladium catalystC-C and C-N bond formation in a single step
Copper-Catalyzed Annulation8-alkynyl-1-naphthylamine derivativesCopper catalystStereoselective, high yields
Organolithium Approachperi-dihalonaphthalenes, nitrilesn-ButyllithiumTransition-metal-free
From Lactams6-aminobenz[cd]indol-2(1H)-onesThiolating agents, aminesAccess to 2,6-diamino derivatives

Potential in Advanced Materials Science and Optical Applications (e.g., as Chromophores, in Dye Synthesis)

The extended π-conjugated system of the benzo[cd]indole moiety imparts it with interesting photophysical properties, making its derivatives promising candidates for applications in materials science. researchgate.net The benzo[cd]indole structure is known to be an effective terminal group in molecules designed for near-infrared absorption, such as polymethine dyes and polyenes. researchgate.net This is attributed to the large "effective length" of the conjugated system. researchgate.net Such compounds are of interest for the development of composites for solar cells due to their ability to convert light energy into electricity. researchgate.net

The introduction of substituents onto the benzo[cd]indole core can modulate its electronic and optical properties. For example, the synthesis of a novel fluorescent molecule with aggregation-induced emission (AIE) properties was achieved through a Suzuki coupling reaction involving a benzo[cd]indole derivative, suggesting potential applications in optoelectronic conjugated materials. researchgate.net

Although the specific optical properties of this compound have not been reported, the presence of the nitrogen atom at the 2-position with an isobutyl group could influence the electron-donating character of this position, potentially affecting the absorption and emission spectra of the molecule. The parent compound, benzo[cd]indol-2(1H)-one, has historically been used in the manufacturing of dyes and electronic typing materials. nih.gov This historical context, combined with modern research into the photophysical properties of its derivatives, points to the potential of N-substituted benzo[cd]indol-2-amines in the development of new chromophores and functional dyes.

Table 2: Potential Applications of Benzo[cd]indole Derivatives in Materials Science

Application AreaRelevant PropertyExample/Rationale
Organic ElectronicsExtended π-conjugationPotential use in solar cells and optoelectronic devices
Dye SynthesisChromophoric coreHistorical use of parent compound in dyes
Fluorescent ProbesTunable emissionAIE properties observed in some derivatives
Near-Infrared AbsorbersLarge "effective length"Use as terminal groups in polymethine dyes

Exploration in Catalytic Systems as Organocatalysts or Ligands for Metal Catalysis

The use of indole-based structures in catalysis, particularly in organocatalysis, is a burgeoning field of research. acs.orgrsc.org Chiral indole (B1671886) derivatives are employed in the synthesis of complex molecules due to their ability to create a specific chiral environment around a reactive center. acs.org While the direct application of this compound as a catalyst has not been described, its structural features suggest potential avenues for exploration.

The nitrogen atoms within the benzo[cd]indole scaffold could potentially act as coordination sites for metal centers, suggesting that derivatives of this compound could be investigated as ligands in metal-catalyzed reactions. The synthesis of various functionalized benzo[cd]indoles opens the door to creating ligands with tailored steric and electronic properties for a range of catalytic transformations.

In the realm of organocatalysis, the development of chiral catalysts from readily available starting materials is a key objective. The benzo[cd]indole framework could serve as a rigid scaffold for the attachment of catalytically active groups. Asymmetric functionalization of indole derivatives using organocatalysis has been successfully demonstrated, for instance, in the allylic alkylation of 2-methyl-3-nitroindoles. nih.gov This precedent suggests that chiral derivatives of this compound could be designed to act as organocatalysts for various asymmetric transformations.

Furthermore, cobalt-catalyzed reactions have been employed for the synthesis of benzo[cd]indol-2(1H)-one scaffolds through C-H carbonylation of naphthylamides. nih.gov This demonstrates the compatibility of the benzo[cd]indole system with transition metal catalysis, hinting at the possibility of designing benzo[cd]indole-based ligands for such catalytic processes.

Conclusion and Future Research Perspectives for N Benzo Cd Indol 2 Yl N Isobutylamine

Summary of Key Research Findings and Methodological Advances

Direct research focused exclusively on N-benzo[cd]indol-2-yl-N-isobutylamine is not extensively documented in publicly available literature. However, significant progress in the synthesis of the parent benzo[cd]indole (B15494331) scaffold provides a strong foundation for its preparation and study. Key methodological advances in the synthesis of 2-substituted benzo[cd]indoles are particularly relevant.

Recent breakthroughs have established transition-metal-free synthetic routes, offering more accessible and potentially scalable methods for constructing the core structure. For instance, an organolithium-based approach has been developed for the synthesis of 2-substituted benzo[cd]indoles starting from peri-dihalonaphthalenes and nitriles. nih.govd-nb.info This method proceeds through an intramolecular aromatic nucleophilic substitution, a process facilitated by the "clothespin effect" in certain substituted naphthalenes. nih.govd-nb.info Additionally, copper-catalyzed methods have been reported for the construction of polysubstituted (Z)-benzo[cd]indoles from 8-alkynyl-1-naphthylamine derivatives. researchgate.net

While these methods have not been explicitly applied to the synthesis of this compound, they represent the current state-of-the-art for accessing the necessary 2-aminobenzo[cd]indole precursor. The subsequent N-alkylation with an isobutyl group would likely proceed via standard nucleophilic substitution reactions.

The broader class of benzo[cd]indole derivatives has been investigated for various biological activities. Notably, derivatives of benzo[cd]indol-2(1H)-one have been identified as potent inhibitors of the BRD4 bromodomain, showing promise in the context of cancer therapy. nih.gov Other studies have explored polyamine conjugates of benzo[cd]indol-2(1H)-one as lysosome-targeted anti-metastatic agents. frontiersin.org These findings underscore the potential of the benzo[cd]indole scaffold as a pharmacologically active motif.

Table 1: Methodological Advances in the Synthesis of the Benzo[cd]indole Core

MethodStarting MaterialsCatalyst/ReagentKey Features
Organolithium Approachperi-Dihalonaphthalenes, Nitrilesn-BuLiTransition-metal-free, good yields, broad substrate tolerance. nih.govd-nb.info
Copper-Catalyzed Cyclization8-Alkynyl-1-naphthylamine derivativesCopper catalystStereoselective, produces (Z)-benzo[cd]indoles. researchgate.net

Identification of Unexplored Avenues and Synthetic Challenges

The primary unexplored avenue is the comprehensive characterization and biological evaluation of this compound itself. Its structural similarity to other biologically active indole (B1671886) derivatives suggests it may possess interesting pharmacological properties. nih.govsci-hub.se

A significant synthetic challenge lies in the efficient and selective synthesis of the 2-aminobenzo[cd]indole precursor. While methods exist for 2-substituted benzo[cd]indoles, optimizing these for a primary amino group at the C2 position may require further investigation to avoid side reactions or the formation of undesired products. The subsequent N,N-disubstitution with an isobutyl group could also present challenges, such as controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts.

Furthermore, the reactivity of the 2-amino group in the benzo[cd]indole system has not been extensively studied. Understanding its nucleophilicity and steric hindrance will be crucial for developing efficient synthetic protocols.

Future Directions in Derivatization and Functionalization for Enhanced Properties

The benzo[cd]indole-N-isobutylamine motif offers numerous opportunities for derivatization to explore structure-activity relationships (SAR) and enhance potential therapeutic properties.

Functionalization of the Isobutyl Group: The isobutyl moiety can be modified to introduce various functional groups. For example, hydroxylation or amination could improve solubility and provide handles for further conjugation. Introducing fluorine atoms could enhance metabolic stability and binding affinity to biological targets.

Substitution on the Benzo[cd]indole Core: The aromatic rings of the benzo[cd]indole scaffold are amenable to electrophilic substitution reactions. Introducing electron-donating or electron-withdrawing groups at different positions could modulate the electronic properties of the molecule and influence its biological activity. Based on studies of other indole derivatives, such substitutions can have a profound impact on pharmacological profiles. sci-hub.se

Table 2: Potential Derivatization Strategies

Position of ModificationType of ModificationPotential Outcome
Isobutyl GroupHydroxylation, AminationImproved aqueous solubility, points for conjugation.
Isobutyl GroupFluorinationEnhanced metabolic stability, altered binding affinity.
Aromatic CoreHalogenation (e.g., Cl, Br)Modulation of electronic properties, potential for further cross-coupling reactions.
Aromatic CoreNitration, SulfonylationIntroduction of polar groups, potential for altered biological targets.

Prospects for the Discovery of Novel Chemical Entities Based on the Benzo[cd]indole-N-isobutylamine Motif

The benzo[cd]indole-N-isobutylamine scaffold holds considerable promise as a template for the discovery of new chemical entities with therapeutic potential. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.govsci-hub.se

Given the documented activity of related benzo[cd]indolones as BRD4 inhibitors, it would be a logical first step to investigate this compound and its derivatives for activity against this and other bromodomains. The N-isobutyl group could potentially occupy different regions of the binding pocket compared to the substituents in previously studied inhibitors, possibly leading to altered selectivity or potency.

Furthermore, the structural resemblance to various classes of bioactive molecules suggests potential applications in other therapeutic areas. For instance, N-substituted carbazoles, which share some structural similarities, have shown a wide range of biological activities including antimicrobial and antitumor effects. nih.gov The planar, aromatic system of the benzo[cd]indole core, combined with the flexible N-isobutyl side chain, could allow for effective interactions with various enzymes and receptors.

Future research should focus on the systematic synthesis of a library of derivatives based on this motif, followed by broad biological screening to identify promising lead compounds. This exploration could unveil novel therapeutic agents for a range of diseases, leveraging the unique chemical properties of the benzo[cd]indole-N-isobutylamine scaffold.

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